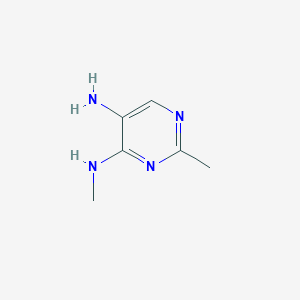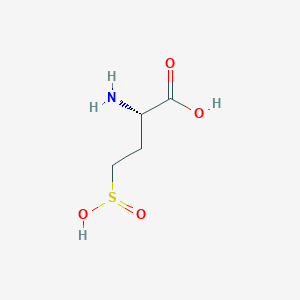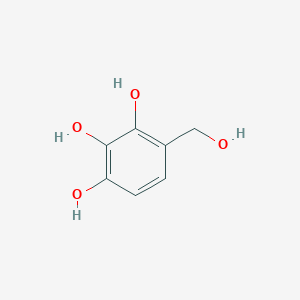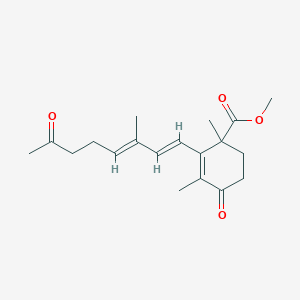
Methyl trisporate B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trisporate B (MTB) is a plant hormone that is involved in regulating various developmental and physiological processes in plants. It is a member of the trisporic acid family of compounds that are produced by fungi and act as signaling molecules in plants. MTB has gained significant attention in recent years due to its potential applications in agriculture and horticulture.
Wirkmechanismus
Methyl trisporate B acts as a signaling molecule in plants, binding to specific receptors and triggering a cascade of biochemical events. It is believed to activate various genes involved in plant growth and development, as well as stress response pathways.
Biochemische Und Physiologische Effekte
Methyl trisporate B has been shown to have a range of biochemical and physiological effects on plants. It can stimulate the production of various hormones, including auxins and cytokinins, which are involved in plant growth and development. Methyl trisporate B has also been shown to enhance photosynthesis and increase the efficiency of nutrient uptake by plants.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl trisporate B has several advantages for use in lab experiments, including its ability to promote plant growth and development, as well as its role in stress response pathways. However, the synthesis of Methyl trisporate B is complex and requires specialized equipment and expertise. Additionally, the effects of Methyl trisporate B on different plant species and under different environmental conditions are not well understood.
Zukünftige Richtungen
There are several areas of future research for Methyl trisporate B, including its potential applications in crop improvement and stress tolerance. Further studies are needed to understand the mechanisms of action of Methyl trisporate B and its effects on different plant species. Additionally, research is needed to develop more efficient methods for synthesizing Methyl trisporate B and to optimize its use in agriculture and horticulture.
Synthesemethoden
Methyl trisporate B can be synthesized from trisporic acid, which is produced by certain fungi. The synthesis involves the use of various chemical reactions, including oxidation, reduction, and esterification. The process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Methyl trisporate B has been extensively studied for its potential applications in plant growth and development. It has been shown to promote seed germination, enhance root growth, and increase crop yield. Methyl trisporate B has also been studied for its role in plant defense against pathogens and environmental stressors.
Eigenschaften
CAS-Nummer |
16981-58-1 |
|---|---|
Produktname |
Methyl trisporate B |
Molekularformel |
C19H26O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl 1,3-dimethyl-2-[(1E,3E)-3-methyl-7-oxoocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H26O4/c1-13(7-6-8-14(2)20)9-10-16-15(3)17(21)11-12-19(16,4)18(22)23-5/h7,9-10H,6,8,11-12H2,1-5H3/b10-9+,13-7+ |
InChI-Schlüssel |
IBEKLXNZXQHTGY-GSSAJISUSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C(=O)OC)/C=C/C(=C/CCC(=O)C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C(=O)OC)C=CC(=CCCC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



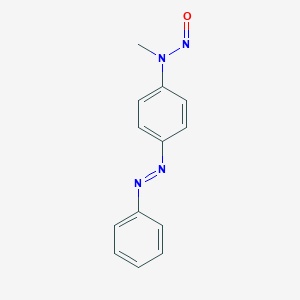
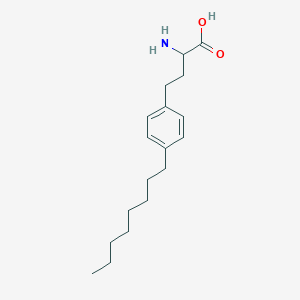
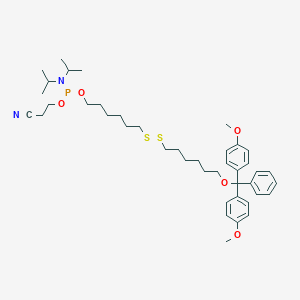
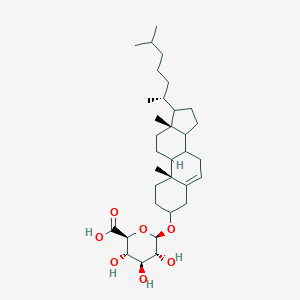
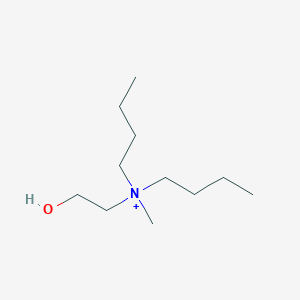

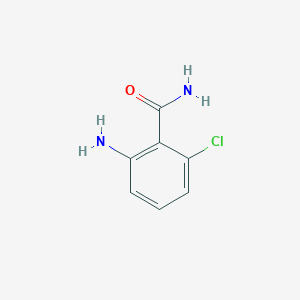
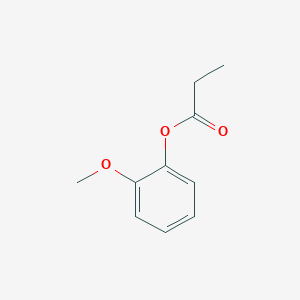
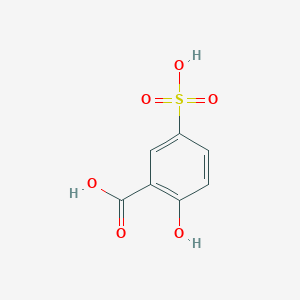
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
